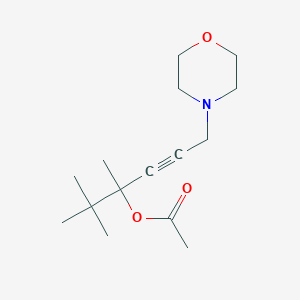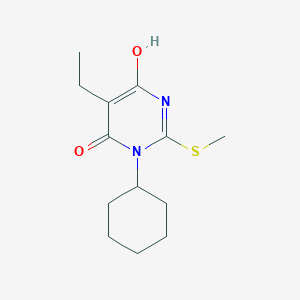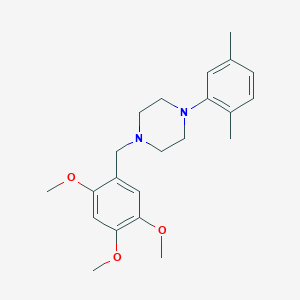![molecular formula C23H26N2O2 B6008147 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6008147.png)
1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine, also known as MNMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical fields.
作用機序
The exact mechanism of action of 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine is still not fully understood. However, it has been suggested that 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine acts as a serotonin receptor agonist and a dopamine receptor antagonist. 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine also inhibits the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It also has analgesic effects by modulating the pain perception pathways in the brain. 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine has been shown to increase the levels of dopamine and serotonin in the brain, leading to its potential use in the treatment of Parkinson's disease, schizophrenia, and anxiety disorders.
実験室実験の利点と制限
1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine has a short half-life, which limits its use in long-term studies. 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine is also sensitive to light and air, which can affect its stability and potency.
将来の方向性
There are several future directions for research on 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine. One area of research is to further understand the mechanism of action of 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine and its potential use in the treatment of various medical conditions. Another area of research is to develop more stable and potent derivatives of 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine for use in long-term studies. Additionally, research can be done to investigate the potential use of 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine in combination with other drugs for the treatment of various medical conditions.
合成法
The synthesis method of 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine involves the reaction of 4-methoxy-1-naphthaldehyde with 2-methoxyphenylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction yields 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine as a white crystalline solid with a melting point of 136-138°C.
科学的研究の応用
1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to have anti-inflammatory, analgesic, and antidepressant effects. 1-[(4-methoxy-1-naphthyl)methyl]-4-(2-methoxyphenyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and anxiety disorders.
特性
IUPAC Name |
1-[(4-methoxynaphthalen-1-yl)methyl]-4-(2-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-26-22-12-11-18(19-7-3-4-8-20(19)22)17-24-13-15-25(16-14-24)21-9-5-6-10-23(21)27-2/h3-12H,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESBTAXVSZLCGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C4=CC=CC=C34)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(azepan-1-ylacetyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6008083.png)

![3-(5-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6008091.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6008096.png)
![N-(4-fluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6008100.png)
![2-isopropyl-N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B6008121.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B6008149.png)
![4,7,7-trimethyl-N-(4-methyl-1-piperazinyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6008150.png)
![4-[3-(5-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-(3-phenylpropyl)morpholine](/img/structure/B6008152.png)

![N-[2-(2-furyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6008161.png)